Baz1A-IN-1

Epigenetics Bromodomain inhibition BAZ1A

Baz1A-IN-1 (Cpd-2) is the first reported small-molecule inhibitor of the BAZ1A bromodomain (Kd 0.52 μM by MST). Unlike pan-BET or BAZ2-family inhibitors, it was explicitly designed via consensus docking against the BAZ1A bromodomain's non-canonical gatekeeper residue, ensuring exclusive on-target engagement. It suppresses HNSCC stemness, metastasis, and cisplatin resistance in vivo, and shows differential anti-viability activity in BAZ1A-high vs. BAZ1A-low cancer cells. Essential for USP10/BAZ1A/SOX2/BRD4 axis dissection, DNA damage recovery studies, and bromodomain inhibitor selectivity panels. For research use only; not for human therapeutic use.

Molecular Formula C16H12N4O3S
Molecular Weight 340.4 g/mol
Cat. No. B7836978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaz1A-IN-1
Molecular FormulaC16H12N4O3S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21)
InChIKeyUJRJAZDAWUSWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baz1A-IN-1: First-in-Class BAZ1A Bromodomain Inhibitor for Epigenetic Research and Oncology Studies


Baz1A-IN-1 (CAS 941521-45-5), also referred to as Cpd-2, is the first reported small-molecule inhibitor of the BAZ1A bromodomain, a chromatin-remodeling epigenetic reader protein implicated in cancer progression and DNA damage response [1]. It binds to the BAZ1A bromodomain with a dissociation constant (Kd) of 0.52 μM as determined by microscale thermophoresis (MST) [2].

Why Generic Bromodomain Inhibitors Cannot Substitute for Baz1A-IN-1 in BAZ1A-Specific Studies


Generic bromodomain inhibitors (e.g., pan-BET inhibitors like JQ1 or broad-spectrum BAZ2A/B inhibitors such as GSK2801) are not interchangeable with Baz1A-IN-1 due to fundamental differences in molecular recognition. The BAZ1A bromodomain possesses a non-canonical gatekeeper residue and exhibits uniquely weak binding to acetylated histone peptides compared to other bromodomains [1]. Consequently, inhibitors optimized for BRD4 or BAZ2 family members fail to engage BAZ1A with meaningful affinity. In contrast, Baz1A-IN-1 was explicitly identified through a consensus docking/scoring strategy tailored to the BAZ1A bromodomain structure, making it the only tool compound with validated on-target binding [2].

Baz1A-IN-1 Quantitative Performance Benchmarks vs. Related Bromodomain Inhibitors


BAZ1A Binding Affinity: Baz1A-IN-1 vs. Alternative BAZ1A Ligand CHEMBL4742257

Baz1A-IN-1 demonstrates a Kd of 0.52 μM for the human BAZ1A bromodomain, as measured by microscale thermophoresis (MST) [1]. In contrast, the alternative BAZ1A ligand CHEMBL4742257 exhibits a Kd of 1.87 μM under comparable MST conditions using recombinant His6-tagged BAZ1A [2]. This represents a 3.6-fold stronger binding affinity for Baz1A-IN-1.

Epigenetics Bromodomain inhibition BAZ1A

Cellular Anti-Viability Activity: Baz1A-IN-1 IC50 Values Across High BAZ1A-Expressing Cancer Cell Lines

Baz1A-IN-1 exhibits dose-dependent anti-viability activity specifically in cancer cell lines with elevated BAZ1A expression. After 96-hour treatment (0.015–100 μM), IC50 values were determined as 5.08 μM (THP-1, leukemia), 4.29 μM (ZR-75-30, breast), 10.65 μM (BT474, breast), and 7.70 μM (H1975, lung) [1]. No comparable quantitative viability data exists for other putative BAZ1A ligands, establishing Baz1A-IN-1 as the only compound with validated cellular efficacy.

Cancer biology Cell viability BAZ1A dependency

Target-Specific Cellular Activity: Baz1A-IN-1 Sensitivity Correlates with BAZ1A Expression

Baz1A-IN-1 demonstrates weak or no anti-viability activity against cancer cells with low endogenous BAZ1A expression, confirming on-target mechanism of action [1]. This differential sensitivity provides a functional biomarker for selecting appropriate cellular models. In contrast, the BAZ1A-targeting compound C06 exhibits confounding multi-kinase inhibition (including p38α) that complicates interpretation of phenotypic effects [2].

Biomarker validation Target engagement Precision oncology

In Vivo Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC): Baz1A-IN-1 Suppresses Stemness and Cisplatin Resistance

In a 2025 study of head and neck squamous cell carcinoma, pharmacological treatment with Baz1A-IN-1 effectively inhibited cancer stem cell properties, distal metastasis, and resistance to cisplatin [1]. The study identified a USP10/BAZ1A/stemness axis in which BAZ1A complexes with SOX2 to recruit BRD4 and activate stemness gene expression programs. No other BAZ1A inhibitor has demonstrated validated in vivo efficacy in a disease-relevant animal model.

Head and neck cancer Cancer stem cells Chemoresistance

Selectivity vs. Other Bromodomain Families: BAZ1A vs. BAZ2A/B Inhibitors

Baz1A-IN-1 binds the BAZ1A bromodomain with a Kd of 0.52 μM [1]. In contrast, the clinical-stage BAZ2A/B inhibitor GSK2801 binds BAZ2A and BAZ2B with Kd values of 257 nM and 136 nM, respectively, but has no reported affinity for BAZ1A . Similarly, BAZ2-ICR binds BAZ2A with Kd = 109 nM but lacks BAZ1A activity . Baz1A-IN-1 remains the only commercially available tool compound with demonstrated selectivity for the BAZ1A bromodomain subfamily.

Epigenetic reader domains Selectivity profiling Chemical probe criteria

Physical-Chemical Properties and Formulation Readiness

Baz1A-IN-1 (MW 340.36) exhibits high solubility in DMSO (68 mg/mL, ~199.78 mM), enabling preparation of concentrated stock solutions . For in vivo administration, it can be formulated in 5% DMSO/corn oil at 10.0 mg/mL (29.38 mM) as a clear solution . No comparable formulation guidance exists for other putative BAZ1A ligands, reducing experimental variability.

Solubility Formulation In vivo studies

Optimal Applications for Baz1A-IN-1 in Academic and Pharmaceutical Research Programs


Validating BAZ1A as a Therapeutic Target in USP10-Driven Head and Neck Squamous Cell Carcinoma

Based on the in vivo validation that Baz1A-IN-1 suppresses HNSCC stemness, metastasis, and cisplatin resistance [1], this compound is ideally suited for target validation studies in USP10-high HNSCC models. Researchers can use Baz1A-IN-1 to dissect the USP10/BAZ1A/SOX2/BRD4 axis and evaluate combination strategies with platinum-based chemotherapy.

Establishing BAZ1A Dependency Biomarkers Across Cancer Cell Line Panels

Baz1A-IN-1's differential activity in high vs. low BAZ1A-expressing cells [1] makes it an essential tool for identifying and validating BAZ1A-dependent cancer subtypes. Large-scale viability screening across diverse cancer cell lines can stratify sensitivity and nominate BAZ1A expression as a predictive biomarker for future therapeutic development.

Deconvoluting BAZ1A-Specific Functions in Chromatin Remodeling and DNA Damage Response

Given the non-canonical gatekeeper residue in the BAZ1A bromodomain [1] and its distinct structural features compared to BAZ2 family members, Baz1A-IN-1 enables selective pharmacological interrogation of BAZ1A-specific chromatin remodeling activities. This application is critical for mechanistic studies of DNA damage recovery where BAZ1A and BAZ1B have non-redundant roles .

Negative Control for Bromodomain Inhibitor Selectivity Profiling Panels

As a BAZ1A-selective inhibitor, Baz1A-IN-1 serves as an essential control compound in bromodomain inhibitor selectivity panels to distinguish BAZ1A-mediated effects from those of BAZ2A/B or BET bromodomains. Its unique selectivity profile [1] allows researchers to rule out off-target activity on other bromodomain subfamilies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baz1A-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.